molecular formula C10H12N2O3 B554456 Z-Gly-NH2 CAS No. 949-90-6

Z-Gly-NH2

Cat. No.: B554456
CAS No.: 949-90-6
M. Wt: 208.21 g/mol
InChI Key: HQYMUNCIMNFLDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gly-NH2 can be synthesized through the reaction of glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the benzyl chloroformate acting as a protecting group for the amino group of glycine .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Gly-NH2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Z-Gly-NH2 involves its role as a protecting group in peptide synthesis. The benzyl group protects the amino group of glycine, preventing unwanted side reactions during peptide bond formation. The protecting group can be removed through catalytic hydrogenation, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-NH2 is unique due to its specific structure, which allows it to act as an effective protecting group in peptide synthesis. Its stability under various reaction conditions and ease of removal make it a valuable compound in synthetic chemistry .

Biological Activity

Z-Gly-NH2, also known as Z-glycinamide, is a bioactive peptide with the molecular formula C10H12N2O3. It plays a significant role in various biochemical and pharmacological applications due to its unique structural characteristics and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

This compound features a carboxybenzyl (Z) protecting group attached to the amino group of glycine. This modification enhances its stability and reactivity, making it suitable for solid-phase peptide synthesis (SPPS) and other chemical applications. The synthesis typically involves the reaction of glycine with benzyl chloroformate in the presence of a base like sodium hydroxide under mild conditions.

This compound exhibits significant biological activity through its interaction with specific receptors, notably:

  • Neurokinin 1 Receptor (NK1R) : This receptor is involved in pain perception and inflammation. This compound has been shown to modulate NK1R activity, influencing pathways related to pain and stress responses.
  • Oxytocin Receptor (OXTR) : Interactions with OXTR suggest potential roles in social behavior and emotional regulation, which are critical areas in neuropharmacology.

These interactions trigger effector mechanisms that can influence various biochemical pathways related to carcinogenesis , including angiogenesis and metastasis. Notably, this compound is resistant to metabolic degradation in the bloodstream, allowing for prolonged biological effects.

Biological Activity and Applications

This compound serves multiple roles in research and therapeutic contexts:

  • Substrate for Enzyme Assays : It acts as a substrate for proteases, facilitating studies on enzyme function and the development of enzyme inhibitors.
  • Pharmacological Research : Its ability to interact with critical receptors makes it valuable in understanding disease mechanisms and therapeutic interventions.

Table 1: Biological Activities of this compound

Activity TypeDescription
Enzyme SubstrateUsed in assays to study protease function
Receptor ModulationInteracts with NK1R and OXTR, affecting pain perception and emotional behavior
StabilityResistant to metabolism, allowing prolonged effects in biological systems

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Neuropharmacological Studies : Research indicates that this compound can modulate dopamine receptor activity, suggesting potential neuroprotective properties. In animal models, it has shown efficacy in attenuating amnesia induced by puromycin, indicating its role in cognitive functions.
  • Cancer Research : Studies have demonstrated that this compound influences pathways associated with tumor growth and metastasis by modulating angiogenic factors through NK1R signaling.
  • Therapeutic Applications : Its structural similarity to natural peptides allows for the design of peptidomimetics that can enhance receptor binding specificity while providing stability against enzymatic degradation .

Properties

IUPAC Name

benzyl N-(2-amino-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMUNCIMNFLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915230
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-90-6
Record name Phenylmethyl N-(2-amino-2-oxoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzyl carbamoylmethylcarbamate
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Record name 949-90-6
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Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
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Record name Benzyl carbamoylmethylcarbamate
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Record name BENZYL CARBAMOYLMETHYLCARBAMATE
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Synthesis routes and methods

Procedure details

The amine trifluoroacetate from Example 4 (215 mg, 0.180 mmol) is dissolved in N,N-dimethylformamide (2 ml). To this solution 1M sodium bicarbonate (200 μl, 0.200 mmol) and pentafluorophenyl N-benzyloxycarbonylglycinate (106 mg, 0.270 mmol) is added. After 1 h, the reaction mixture is diluted with water (2×). Isolation by reverse-phase (C18) flash column chromatography eluting with acetonitrile/water gives, after lyophilization of the product-containing fractions, the N-CBZ glyamide: C61H92N10O19, formula weight=1269.47.
[Compound]
Name
amine trifluoroacetate
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
pentafluorophenyl N-benzyloxycarbonylglycinate
Quantity
106 mg
Type
reactant
Reaction Step Two
[Compound]
Name
N-CBZ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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